1,1-Dibromo-2,2-diethoxyethane

Vue d'ensemble

Description

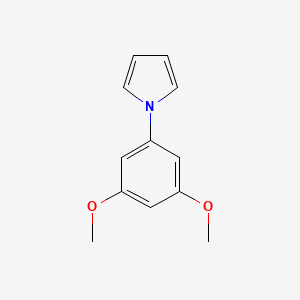

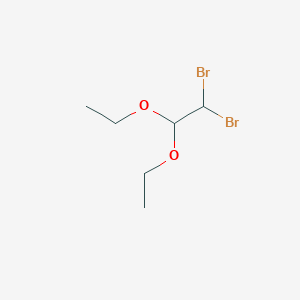

1,1-Dibromo-2,2-diethoxyethane, also known as Dibromoacetaldehyde diethyl acetal, is a chemical compound with the molecular formula C6H12Br2O2 . It has an average mass of 275.966 Da and a mono-isotopic mass of 273.920380 Da .

Molecular Structure Analysis

The molecular structure of 1,1-Dibromo-2,2-diethoxyethane consists of 6 carbon atoms, 12 hydrogen atoms, 2 bromine atoms, and 2 oxygen atoms . The structure includes two ethoxy groups attached to a central ethane molecule, which is further substituted with two bromine atoms .Physical And Chemical Properties Analysis

1,1-Dibromo-2,2-diethoxyethane has a density of 1.6±0.1 g/cm3, a boiling point of 268.4±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 48.6±3.0 kJ/mol and a flash point of 106.4±24.4 °C . The compound has a refractive index of 1.494 and a molar refractivity of 48.7±0.3 cm3 .Applications De Recherche Scientifique

Diesel Engine Emission Improvement

1,1-Diethoxyethane, a related compound of 1,1-Dibromo-2,2-diethoxyethane, has been evaluated for its potential in reducing pollutant emissions when used as an additive in automotive diesel engines. It is produced from bio-ethanol via an acid-catalyzed process and has been found to significantly reduce exhaust smoke, though it slightly increases fuel consumption due to its total oxygen content (Frusteri et al., 2007).

Synthesis of Acetals in Industrial Processes

The compound plays a role in the synthesis of acetals like 1,1-diethoxyethane, which are used as green oxygenates for diesel blending. Technologies like Simulated Moving Bed Reactor and PermSMBR have been explored for the production of these acetals, highlighting the compound's relevance in process intensification and industrial chemical production (Pereira & Rodrigues, 2013).

Photocatalytic and Electrocatalytic Applications

1,1-Diethoxyethane, closely related to 1,1-Dibromo-2,2-diethoxyethane, has been used in various photocatalytic and electrocatalytic applications. For instance, its synthesis from ethanol under UV-irradiation in the presence of silica-supported niobium oxide highlights its potential in green chemistry applications (Tanaka et al., 1994). Similarly, its direct conversion from ethanol using a proton exchange membrane electrolysis demonstrates an innovative approach in chemical synthesis, leveraging renewable energy sources (Kawaguchi et al., 2021).

Conformational Studies in Chemistry

The compound has been the subject of conformational studies using matrix isolation infrared spectroscopy and ab initio computations. These studies are crucial for understanding the molecular structure and behavior of such compounds in various chemical environments (Venkatesan & Viswanathan, 2011).

Propriétés

IUPAC Name |

1,1-dibromo-2,2-diethoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12Br2O2/c1-3-9-6(5(7)8)10-4-2/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPSWMEFJDCZIAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(Br)Br)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80340911 | |

| Record name | 1,1-Dibromo-2,2-diethoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Dibromo-2,2-diethoxyethane | |

CAS RN |

761-17-1 | |

| Record name | 1,1-Dibromo-2,2-diethoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3,4-Dimethylphenyl)amino]acetohydrazide](/img/structure/B1296654.png)

![4,5,6,7-Tetrahydro-1H-benzo[d]imidazole](/img/structure/B1296668.png)

![1-Thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1296671.png)

![Ethyl [4-(acetylamino)phenoxy]acetate](/img/structure/B1296675.png)